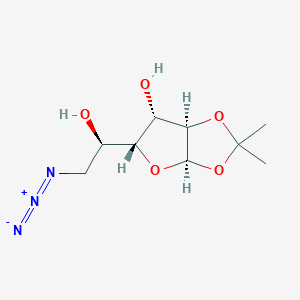
COBRATOXIN (Alpha-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-cobratoxin: is a potent neurotoxin derived from the venom of certain Naja cobras. It is a nicotinic acetylcholine receptor (nAChR) antagonist, which means it binds to these receptors and prevents the binding of acetylcholine, leading to paralysis . This compound is known for its high affinity and specificity for nAChRs, making it a valuable tool in neurobiological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Alpha-cobratoxin is typically isolated from cobra venom through a series of chromatographic techniques. The venom is first subjected to ammonium sulfate fractionation, followed by repeated chromatography on CM-cellulose or SP-Sephadex C-25 columns . This process allows for the purification of alpha-cobratoxin to a crystalline state.
Industrial Production Methods: Industrial production of alpha-cobratoxin involves the extraction of venom from cobras, followed by purification using advanced chromatographic methods. The venom is collected from the snakes, and the alpha-cobratoxin is isolated and purified to ensure high purity and potency .
Análisis De Reacciones Químicas
Types of Reactions: Alpha-cobratoxin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the structure-activity relationship of the toxin and for developing potential therapeutic applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize alpha-cobratoxin.
Reduction: Reducing agents like dithiothreitol (DTT) or beta-mercaptoethanol are used to reduce disulfide bonds in the toxin.
Substitution: Substitution reactions can be carried out using various nucleophiles under mild conditions to modify specific amino acid residues.
Major Products Formed: The major products formed from these reactions include modified versions of alpha-cobratoxin with altered biological activity. These derivatives are useful for studying the toxin’s mechanism of action and for developing potential therapeutic agents .
Aplicaciones Científicas De Investigación
Alpha-cobratoxin has a wide range of scientific research applications:
Chemistry:
- Used as a tool to study the structure and function of nicotinic acetylcholine receptors.
- Employed in the development of synthetic analogs for therapeutic purposes .
Biology:
- Investigated for its role in neuromuscular transmission and synaptic function.
- Used to study the effects of neurotoxins on cellular signaling pathways .
Medicine:
- Explored as a potential therapeutic agent for conditions such as chronic pain, multiple sclerosis, and cancer .
- Studied for its analgesic properties and potential use in pain management .
Industry:
- Utilized in the development of antivenoms and other therapeutic agents.
- Employed in the production of diagnostic tools for detecting nAChR-related diseases .
Mecanismo De Acción
Alpha-cobratoxin exerts its effects by binding antagonistically and slowly reversibly to muscle-type and neuronal-type nicotinic acetylcholine receptors (nAChRs). This binding blocks the receptor’s ability to bind acetylcholine, thereby inhibiting ion flow through the postsynaptic membrane, leading to paralysis . The central cholinergic system, but not the opioid system, is involved in the antinociceptive action of alpha-cobratoxin .
Comparación Con Compuestos Similares
Alpha-bungarotoxin: Another potent nAChR antagonist derived from the venom of Bungarus multicinctus (banded krait).
Alpha-conotoxins: Derived from the venom of marine cone snails, these toxins also target nAChRs but have different subtype specificities and therapeutic potentials.
Uniqueness of Alpha-cobratoxin: Alpha-cobratoxin is unique due to its high affinity and specificity for both muscle-type and neuronal-type nAChRs. This makes it a valuable tool for studying the structure and function of these receptors and for developing potential therapeutic agents .
Propiedades
Número CAS |
69344-74-7 |
|---|---|
Fórmula molecular |
C332 H520 N98 O101 S10 |
Peso molecular |
7,821 |
Apariencia |
White solid |
Pureza |
≥ 99% (capillary electrophoresis) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



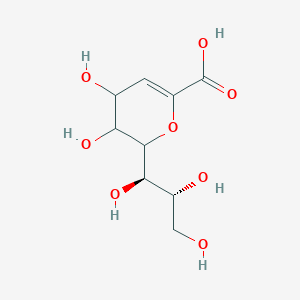
![(2S,3R,4R)-4-acetamido-3-hydroxy-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B1139670.png)
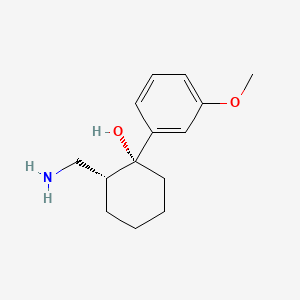
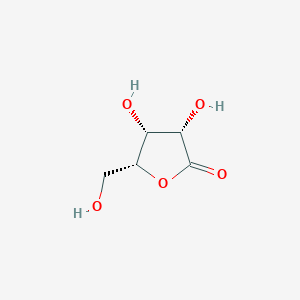
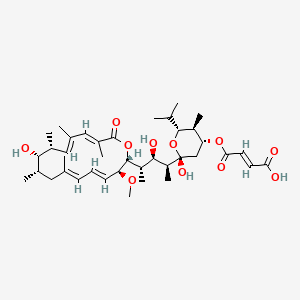
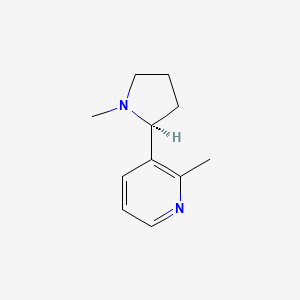
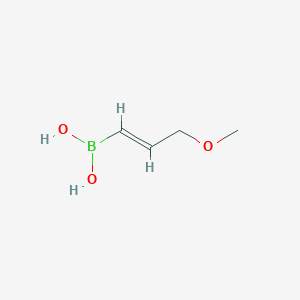
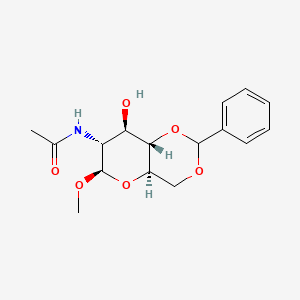
![N6-([6-Aminohexyl]carbamoyl-methyl)adenosine 5'-triphosphate lithium salt](/img/structure/B1139689.png)
